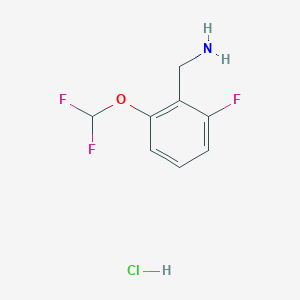

2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride

Descripción

2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride (CAS No. 150517-75-2) is a fluorinated aromatic amine derivative characterized by a benzylamine backbone substituted with a difluoromethoxy group at position 2 and a fluorine atom at position 4. The hydrochloride salt enhances its stability and solubility, making it valuable in pharmaceutical and agrochemical research. Its synthesis typically involves halogenation and condensation reactions, though specific protocols are proprietary or context-dependent .

The compound’s fluorinated substituents confer unique electronic and steric properties. The difluoromethoxy group (-OCF₂H) is electron-withdrawing, influencing reactivity and intermolecular interactions, while the fluorine at position 6 modulates aromatic ring electronics. These features distinguish it from simpler benzylamine derivatives.

Propiedades

IUPAC Name |

[2-(difluoromethoxy)-6-fluorophenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO.ClH/c9-6-2-1-3-7(5(6)4-12)13-8(10)11;/h1-3,8H,4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSHGBUTBUFECI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN)OC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Core Structural Assembly and Functionalization

1.1. Synthesis of the Aromatic Backbone

The initial step involves constructing the fluorinated aromatic ring, often starting from low-cost precursors such as toluic acid derivatives or naphthalene compounds. A notable approach is the bromination-debromination, diazotization, and thermal cracking sequence, which yields substituted fluoronaphthalenes with high selectivity. For example, a patent describes a process where toluic acid reacts with liquid bromine in acetic acid, followed by a series of bromination and diazotization steps, ultimately producing 2-bromo-6-fluoronaphthalene with a yield of approximately 56.4% (see).

Introduction of the Difluoromethoxy Group

2.1. Difluoromethylation Strategies

Recent advances focus on direct difluoromethylation of aromatic compounds. The key challenge lies in forming the X–CF₂H bond, where X is an aromatic or heteroatom. Strategies include:

- Radical-based difluoromethylation: Using difluoromethyl radicals generated from reagents like ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, which couple with aryl halides under radical initiators.

- Electrophilic difluoromethylation: Employing reagents such as difluoromethyl sulfonium salts or hypervalent iodine reagents to transfer the CF₂H group.

2.2. Specific Methodology for the Difluoromethoxy Group

The difluoromethoxy group can be introduced via nucleophilic substitution of suitable precursors like chloromethyl derivatives with fluoride sources, followed by methylation. For example, the synthesis of 2-(difluoromethoxy)-6-fluorobenzyl derivatives involves the reaction of 6-fluoro-2-naphthylamine or phenyl precursors with chloromethyl difluoromethyl ethers under basic conditions.

Amine Functionalization and Formation of Hydrochloride Salt

3.1. Amination of Aromatic Precursors

The aromatic intermediates are aminated via reduction or nucleophilic substitution. A typical route involves:

- Reductive amination: Using ammonia or primary amines with reducing agents like sodium cyanoborohydride.

- Nucleophilic substitution: Direct displacement of leaving groups (e.g., halides) with ammonia or amines under elevated temperatures.

3.2. Formation of Hydrochloride Salt

The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent such as ethanol or water, under controlled conditions to ensure high purity and yield.

Representative Preparation Data Table

Notes on Methodology and Considerations

- Equipment Compatibility: Handling of corrosive fluorinating agents and high-temperature reactions necessitates specialized corrosion-resistant apparatus.

- Reaction Control: Precise temperature regulation and reaction time are critical to prevent over-substitution or degradation.

- Purification: Techniques such as recrystallization, chromatography, and distillation are employed to isolate high-purity intermediates and final compounds.

- Safety: Fluorinated reagents pose significant health hazards; appropriate safety protocols are mandatory.

Análisis De Reacciones Químicas

Types of Reactions

2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids, and aldehydes.

Reduction: Alcohols and amines.

Substitution: Various substituted benzylamine derivatives.

Aplicaciones Científicas De Investigación

Common Synthetic Routes

- Starting Materials : Commonly derived from substituted anilines and difluoromethylation agents.

- Reagents : Utilizes reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

- Key Reactions :

- Oxidation : Forms ketones or carboxylic acids.

- Reduction : Produces alcohols or amines.

- Substitution : Engages in nucleophilic substitution reactions under acidic or basic conditions.

Chemistry

- Building Block for Complex Molecules : The compound serves as a key intermediate in synthesizing more complex fluorinated organic molecules, leveraging its unique substitution pattern for enhanced reactivity.

Biology

- Biological Activity Investigation : Research has focused on its antimicrobial and anticancer properties, with studies indicating potential efficacy against various bacterial strains and cancer cell lines.

Medicine

- Pharmaceutical Development : Explored as a pharmaceutical intermediate for developing new drugs, particularly those targeting specific enzymes or receptors due to its enhanced binding affinity attributed to fluorine substitution.

Industry

- Specialty Chemicals Production : Used in the production of specialty chemicals with unique properties, benefiting from its distinct chemical structure.

Antimicrobial Properties

Research indicates that compounds similar to 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride exhibit varying degrees of antimicrobial activity. For instance, studies have shown significant efficacy against multiple bacterial strains, suggesting the difluoromethoxy group enhances this activity.

Anticancer Properties

In vitro studies reveal cytotoxic effects against various cancer cell lines. Preliminary data indicate that these compounds can inhibit cell proliferation by interfering with metabolic pathways essential for cancer cell survival.

Case Studies

A notable case study involved synthesizing alkylating analogs derived from this compound. These analogs exhibited modest cytotoxicity against B16 melanoma cells, with potency linked to the alkylating moiety's nature used in their design. This highlights the potential for developing novel anticancer agents based on the compound's structure.

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to altered biological activity. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogs and Similarity Scores

Using cheminformatics data (), the following analogs exhibit high structural similarity:

| CAS No. | Compound Name | Similarity Score | Key Substituents |

|---|---|---|---|

| 1354951-46-4 | 2-(Difluoromethoxy)-6-fluorobenzylamine | 0.87 | Identical backbone; lacks hydrochloride salt |

| 123652-95-9 | (3-Fluoro-4-methoxyphenyl)methanamine | 0.81 | Methoxy at position 4; fluorine at position 3 |

| 1149383-12-9 | (S)-1-(2-Fluoro-4-methoxyphenyl)ethanamine HCl | 0.79 | Ethylamine chain; stereospecific center |

| 870849-66-4 | (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine | 0.78 | Methoxy at position 4; fluorine at position 3 |

Key Observations:

- 1354951-46-4 : The free base analog lacks the hydrochloride counterion, resulting in lower aqueous solubility compared to the target compound .

- 123652-95-9 : Substitution at positions 3 and 4 (vs. 2 and 6) reduces steric hindrance but alters electronic interactions with target receptors. Methoxy (-OCH₃) is less electron-withdrawing than difluoromethoxy (-OCF₂H), affecting binding affinity .

Substituent Effects on Physicochemical Properties

Fluorine and difluoromethoxy groups significantly influence properties:

- Lipophilicity : The difluoromethoxy group increases logP compared to methoxy analogs, enhancing membrane permeability .

- Stability: Fluorine’s inductive effect stabilizes the aromatic ring against oxidation, a critical advantage over non-fluorinated benzylamines (e.g., 4-[(butylamino)methyl]-2-ethoxyphenol hydrochloride, ) .

- Solubility : Hydrochloride salts improve aqueous solubility; free bases (e.g., 1354951-46-4) require co-solvents for biological testing .

Actividad Biológica

2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride is a fluorinated organic compound with significant potential in medicinal chemistry due to its unique structure and biological activities. This compound features a benzylamine core with difluoromethoxy and fluorine substituents, which enhance its physicochemical properties and biological interactions compared to non-fluorinated analogues.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms in its structure can increase binding affinity and selectivity, potentially leading to enhanced therapeutic effects. This compound has been explored for its antimicrobial and anticancer properties, indicating its versatility in pharmacological applications.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related fluorinated benzylamines have demonstrated significant efficacy against a range of bacterial strains, suggesting that the difluoromethoxy group may play a crucial role in enhancing this activity .

Anticancer Properties

In vitro studies have indicated that this compound and its analogs may possess cytotoxic effects against cancer cell lines. Preliminary data suggest that these compounds can inhibit cell proliferation by interfering with key metabolic pathways involved in cancer cell survival. The specific mechanisms remain under investigation, but they may involve inhibition of enzymes critical for nucleotide synthesis or cell cycle progression .

Case Studies

A notable case study involved the synthesis and evaluation of various alkylating analogs derived from this compound. These analogs exhibited modest cytotoxicity against B16 melanoma cells, with potency linked to the nature of the alkylating moiety used in their design . The findings highlight the potential for developing novel anticancer agents based on this compound's structure.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | Moderate | Moderate |

| 2-(Difluoromethoxy)-4-methylaniline | Structure | High | Low |

| 2-(Difluoromethoxy)-6-chlorobenzylamine | Structure | Low | High |

This table illustrates that while some compounds exhibit high antimicrobial activity, others may be more effective as anticancer agents. The unique substitution pattern in this compound contributes to its distinct biological profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(difluoromethoxy)-6-fluorobenzylamine hydrochloride, and what reaction conditions are critical for yield optimization?

- Methodology : The synthesis typically involves multi-step protocols. A common approach starts with halogenated aromatic precursors, such as 2-chloro-6-fluorotoluene, which undergoes chlorination under UV light to form intermediates like 2-chloro-6-fluorobenzyl chloride. Subsequent substitution of the chloride with a difluoromethoxy group (via nucleophilic displacement using difluoromethoxide) and amination yields the benzylamine derivative. Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous conditions .

- Critical Parameters :

- Temperature control during chlorination (exothermic reactions may lead to over-chlorination).

- Use of aprotic solvents (e.g., DMF) to stabilize intermediates.

- Purity of the difluoromethoxide reagent to avoid side reactions .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., difluoromethoxy group at position 2, fluorine at position 6).

- HPLC-MS : To verify molecular weight and detect trace impurities (e.g., over-oxidized sulfone byproducts) .

- X-ray Crystallography : For absolute configuration determination if crystalline salts are obtained .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology :

- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Conduct reactions in a fume hood due to potential release of HCl gas during salt formation.

- Segregate halogenated waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields for this compound?

- Methodology :

- Comparative Analysis : Replicate published protocols (e.g., oxidation vs. chlorination routes) while controlling variables like reagent purity and reaction time .

- DoE (Design of Experiments) : Systematically vary parameters (temperature, stoichiometry) to identify yield-limiting steps.

- Impurity Profiling : Use HPLC to quantify byproducts (e.g., sulfones or dimerization products) that may reduce yields .

Q. What strategies are effective in stabilizing the compound against hydrolytic or oxidative degradation?

- Methodology :

- Lyophilization : Store the hydrochloride salt in anhydrous conditions to prevent hydrolysis of the difluoromethoxy group.

- Antioxidant Additives : Include stabilizing agents (e.g., BHT) in storage solutions to mitigate oxidation at the benzylamine moiety .

- Accelerated Stability Studies : Use thermal stress testing (40°C/75% RH) to model degradation pathways .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across different studies?

- Methodology :

- Internal Standards : Calibrate NMR spectrometers using fluorinated reference compounds (e.g., trifluoroacetic acid).

- Solvent Effects : Document solvent-induced shifts (e.g., DMSO vs. CDCl) to enable cross-study comparisons.

- Collaborative Validation : Share raw spectral data via repositories for peer verification .

Q. What advanced techniques are used to investigate the compound’s tautomeric or conformational behavior?

- Methodology :

- Dynamic NMR : Monitor exchange processes between tautomeric forms (e.g., amine protonation states).

- Computational Modeling : DFT calculations to predict energetically favorable conformers and compare with experimental data .

Data Analysis and Experimental Design

Q. How should researchers design experiments to differentiate between regioisomeric byproducts (e.g., 4- vs. 6-fluoro derivatives)?

- Methodology :

- Isotopic Labeling : Synthesize - or -labeled analogs to track substitution patterns.

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex mixtures .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in purity?

- Methodology :

- ANOVA : Compare impurity profiles across multiple synthesis batches.

- Multivariate Analysis (PCA) : Identify correlated variables (e.g., reaction time, temperature) impacting purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.